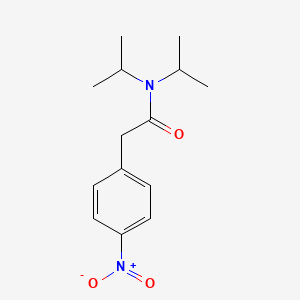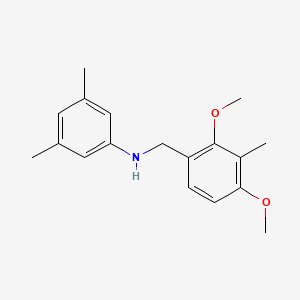![molecular formula C16H16N2O5S B5775494 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide](/img/structure/B5775494.png)
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide, also known as MS-275, is a synthetic compound that belongs to the class of histone deacetylase inhibitors (HDACIs). HDACIs have been extensively studied for their potential therapeutic applications in various diseases, including cancer, neurological disorders, and inflammatory conditions. MS-275 has been shown to have promising anticancer activity and is currently being evaluated in clinical trials.
Wirkmechanismus
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide exerts its anticancer effects by inhibiting HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. By inhibiting HDAC activity, this compound promotes the acetylation of histone proteins, leading to changes in gene expression. This can result in the activation of tumor suppressor genes and the repression of oncogenes, leading to cell cycle arrest, apoptosis, and differentiation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. In addition to its anticancer activity, this compound has been shown to have anti-inflammatory effects, and may have potential therapeutic applications in inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease. This compound has also been shown to have neuroprotective effects, and may have potential therapeutic applications in neurological disorders such as Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has several advantages for use in lab experiments. It is a potent and selective HDAC inhibitor, making it a useful tool for studying the role of HDACs in various biological processes. It is also relatively stable and can be easily synthesized in large quantities. However, this compound does have some limitations. It has been shown to have off-target effects on other enzymes, which can complicate data interpretation. Additionally, this compound has poor solubility in water, which can limit its use in certain experimental settings.
Zukünftige Richtungen
There are several potential future directions for research on 2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide. One area of interest is the development of combination therapies that include this compound and other anticancer agents. This compound has been shown to enhance the activity of other anticancer agents, suggesting that it may be useful in combination therapies. Another area of interest is the development of more potent and selective HDAC inhibitors. This compound has been shown to have off-target effects on other enzymes, and there is a need for more selective inhibitors that can specifically target HDACs. Finally, there is a need for further research on the potential therapeutic applications of this compound in neurological disorders and inflammatory conditions.
Synthesemethoden
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide can be synthesized using a multi-step process that involves the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzoic acid. The resulting compound is then reacted with 2-(2-hydroxyethoxy)ethylamine to form 2-(2-(2-(2-chlorobenzamido)ethoxy)ethoxy)ethylamine. Finally, the compound is reacted with p-toluenesulfonyl chloride to form this compound.
Wissenschaftliche Forschungsanwendungen
2-(2-{[(4-methylphenyl)sulfonyl]amino}-2-oxoethoxy)benzamide has been extensively studied for its potential anticancer activity. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, prostate, and colon cancer cells. This compound works by inhibiting the activity of HDAC enzymes, which are involved in the regulation of gene expression. By inhibiting HDAC activity, this compound promotes the acetylation of histone proteins, leading to changes in gene expression that can result in cell cycle arrest, apoptosis, and differentiation.
Eigenschaften
IUPAC Name |
2-[2-[(4-methylphenyl)sulfonylamino]-2-oxoethoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O5S/c1-11-6-8-12(9-7-11)24(21,22)18-15(19)10-23-14-5-3-2-4-13(14)16(17)20/h2-9H,10H2,1H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSTYZOHOCSEIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)COC2=CC=CC=C2C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-5-[(4-methoxybenzyl)oxy]-7-methyl-2H-chromen-2-one](/img/structure/B5775422.png)
![N-[4-(diethylamino)-2-methylphenyl]-2-(1-piperidinyl)acetamide](/img/structure/B5775425.png)

![N-[3-(4-morpholinyl)propyl]-N'-[4-(1-pyrrolidinylsulfonyl)phenyl]thiourea](/img/structure/B5775433.png)
![ethyl 3-{[4-chloro-1-(2,3-dimethylphenyl)-2,5-dioxo-2,5-dihydro-1H-pyrrol-3-yl]amino}benzoate](/img/structure/B5775438.png)
![N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5775442.png)


![2-(4-chlorophenyl)-N-ethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]acetamide](/img/structure/B5775467.png)




